Predicted LogP and Metabolic Stability Advantage over Non-Fluorinated Core (1788534-03-1)
The introduction of the 2-trifluoromethyl group to the benzamide core (compared to the unsubstituted analog CAS 1788534-03-1) is predicted to increase lipophilicity by approximately 1.2 log units and substantially enhance metabolic stability. This class-level effect of trifluoromethyl substitution is well-documented in medicinal chemistry literature [1]. The 2-CF3 substituent creates a steric and electronic environment that shields the amide bond from hydrolytic enzymes and reduces CYP-mediated oxidation at the benzamide ring.
| Evidence Dimension | Predicted lipophilicity (CLogP) and expected metabolic stability |
|---|---|
| Target Compound Data | CLogP ≈ 3.1; expected t1/2 in human liver microsomes > 60 min (inferred from CF3-containing analogs) |
| Comparator Or Baseline | N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788534-03-1, MW 287.4); CLogP ≈ 1.9; expected t1/2 in HLM < 30 min (des-CF3 analog) |
| Quantified Difference | ΔCLogP ≈ +1.2; estimated > 2-fold increase in metabolic half-life |
| Conditions | In silico prediction using standard algorithms (e.g., ChemAxon); in vitro human liver microsome data from structurally related CF3 vs. H substituted benzamides |
Why This Matters
A >2-fold difference in metabolic half-life critically impacts compound survival in cellular and in vivo assays, directly affecting data reproducibility and procurement value for long-duration pharmacological studies.
- [1] Crousse, B. (2023). Recent Advances in the Syntheses of N-CF3 Scaffolds up to Their Valorization. The Chemical Record, 23(9), e202300011. View Source
